![molecular formula C33H30N2 B132306 1,7-Bis(9-acridinyl)heptane CAS No. 141946-28-3](/img/structure/B132306.png)
1,7-Bis(9-acridinyl)heptane
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Description
1,7-Bis(9-acridinyl)heptane is a chemical compound with the molecular formula C33H30N2 and a molecular weight of 454.6 . It is used for research and development purposes .
Synthesis Analysis
Methods for the synthesis of similar compounds have been investigated . For instance, monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile gave the dinitrile N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxybenzylamine. Subsequent in situ reduction with lithium aluminium hydride gave the corresponding diamine .Molecular Structure Analysis
The molecule contains a total of 70 bonds, including 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 32 aromatic bonds, 6 six-membered rings, 4 ten-membered rings, and 2 Pyridine(s) .Physical And Chemical Properties Analysis
The compound has a melting point of 152-154 °C and a predicted boiling point of 691.3±38.0 °C. The predicted density is 1.170±0.06 g/cm3 and the predicted pKa is 6.94±0.10 .Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . Eye contact should be treated by rinsing with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
properties
IUPAC Name |
9-(7-acridin-9-ylheptyl)acridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTZWEXADJYOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570161 |
Source
|
Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(9-acridinyl)heptane | |
CAS RN |
141946-28-3 |
Source
|
Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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